molecular formula C10H8FNS B12075553 2-Fluoro-5-(thiophen-2-YL)aniline

2-Fluoro-5-(thiophen-2-YL)aniline

Cat. No.: B12075553
M. Wt: 193.24 g/mol
InChI Key: YQOCSHWSVNAATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-(thiophen-2-yl)aniline: is a chemical compound with the molecular formula C10H8FNS. It belongs to the class of thiophene derivatives, which are heterocyclic compounds containing a five-membered ring with sulfur as the heteroatom . Thiophene derivatives exhibit diverse properties and applications, including use in industrial chemistry, material science, and pharmacology.

Preparation Methods

Synthetic Routes:: Several synthetic methods lead to the formation of 2-fluoro-5-(thiophen-2-yl)aniline. One notable approach involves heterocyclization of various substrates. For instance, Hanamoto and Hirotaki demonstrated a two-step reaction to synthesize 2-aryl-3-fluoro-5-silylthiophenes, which can be further modified to obtain the desired compound .

Reaction Conditions:: The specific reaction conditions depend on the chosen synthetic route. the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg condensation reactions are typical and significant methods for obtaining thiophene derivatives .

Chemical Reactions Analysis

Reactions:: 2-Fluoro-5-(thiophen-2-yl)aniline can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents such as hydrogen peroxide (HO) or potassium permanganate (KMnO) may be used.

    Reduction: Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce the compound.

    Substitution: Halogenation reactions (e.g., fluorination) can introduce substituents.

Major Products:: The specific products formed depend on the reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-5-(thiophen-2-yl)aniline finds applications in various fields:

    Chemistry: As a building block for designing novel organic molecules.

    Biology: Potential use in drug discovery due to its pharmacological properties.

    Medicine: Investigated for anticancer, anti-inflammatory, antimicrobial, and other therapeutic effects.

    Industry: Possible applications in material science and organic electronics.

Mechanism of Action

The exact mechanism by which 2-fluoro-5-(thiophen-2-yl)aniline exerts its effects depends on its specific interactions with molecular targets and pathways. Further research is needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

While 2-fluoro-5-(thiophen-2-yl)aniline has unique properties, it shares similarities with other thiophene-based compounds. Some related compounds include:

Properties

Molecular Formula

C10H8FNS

Molecular Weight

193.24 g/mol

IUPAC Name

2-fluoro-5-thiophen-2-ylaniline

InChI

InChI=1S/C10H8FNS/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h1-6H,12H2

InChI Key

YQOCSHWSVNAATA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(C=C2)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.